1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea
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Overview
Description
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyrrolidinone ring, an ethoxyphenyl group, and a methylpyridinyl urea moiety. Its diverse functional groups make it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.
Formation of the Urea Moiety: The final step involves the reaction of the pyrrolidinone-ethoxyphenyl intermediate with an isocyanate derivative of 4-methylpyridine to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems for more efficient and sustainable synthesis, as well as the application of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol analogs.
Scientific Research Applications
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating their signaling pathways.
Pathway Modulation: Affecting various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea: Similar structure with a methoxy group instead of an ethoxy group.
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-chloropyridin-2-yl)urea: Similar structure with a chloro group instead of a methyl group on the pyridine ring.
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-3-yl)urea: Similar structure with the methyl group on a different position of the pyridine ring.
Uniqueness
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxyphenyl and methylpyridinyl moieties provide opportunities for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-3-26-16-6-4-15(5-7-16)23-12-14(11-18(23)24)21-19(25)22-17-10-13(2)8-9-20-17/h4-10,14H,3,11-12H2,1-2H3,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAACSWJDGQCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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